Pyrimido[4,5-d]pyrimidin-4(3H)-one
Overview
Description
Pyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of bicyclic systems known as pyrimido[4,5-d]pyrimidines. These compounds are characterized by a fused ring structure consisting of two pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the transformation of enaminouracil derivatives. One common method includes the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . Another approach involves the treatment of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with diamines and formalin in a molar ratio of 2:1:4 to yield bis-pyrimido[4,5-d]pyrimidin-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the substituents on the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
Pyrimido[4,5-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological activities, including anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase, a key signaling molecule in the B cell receptor signal transduction cascade . This inhibition leads to the suppression of B cell malignancies by arresting cell proliferation and inducing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidine: Another bicyclic system with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of medicinal activities, including antitumor and antibacterial properties.
Thieno[2,3-d]pyrimidine: Exhibits promising pharmacological activities, particularly in medicinal chemistry.
Uniqueness
Pyrimido[4,5-d]pyrimidin-4(3H)-one is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Its ability to act as a potent inhibitor of Bruton’s tyrosine kinase sets it apart from other similar compounds .
Properties
IUPAC Name |
6H-pyrimido[4,5-d]pyrimidin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3H,(H,7,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFWJUARMVPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NC2=NC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323121 | |
Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-26-1 | |
Record name | NSC403088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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